molecular formula C16H30O5S2 B611362 THP-SS-PEG1-t-butyl ester CAS No. 1807503-88-3

THP-SS-PEG1-t-butyl ester

Cat. No.: B611362
CAS No.: 1807503-88-3
M. Wt: 366.53
InChI Key: JTKJXQXCOWSQCZ-UHFFFAOYSA-N
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Description

THP-SS-PEG1-t-butyl ester is a cleavable polyethylene glycol linker commonly used in pharmaceutical research and development. It is known for its stability and protection during synthesis, as well as its ability to release attached compounds in a controlled manner. The compound has a molecular formula of C16H30O5S2 and a molecular weight of 366.53 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of THP-SS-PEG1-t-butyl ester typically involves the reaction of tetrahydropyranyl-protected polyethylene glycol with a disulfide-containing reagent. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters such as temperature, pressure, and pH. The product is then purified using techniques such as column chromatography or recrystallization to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

THP-SS-PEG1-t-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

THP-SS-PEG1-t-butyl ester is widely used in scientific research, particularly in the following areas:

    Chemistry: As a cleavable linker in the synthesis of complex molecules.

    Biology: In the development of antibody-drug conjugates and other bioconjugates.

    Medicine: For targeted drug delivery systems.

    Industry: In the production of advanced materials and polymers .

Mechanism of Action

The mechanism of action of THP-SS-PEG1-t-butyl ester involves the cleavage of the disulfide bond under reducing conditions, leading to the release of the attached compound. This controlled release mechanism is particularly useful in targeted drug delivery, where the compound can be released in response to the reducing environment within cells .

Comparison with Similar Compounds

Similar Compounds

  • THP-SS-PEG2-t-butyl ester
  • THP-SS-PEG3-t-butyl ester
  • THP-SS-PEG4-t-butyl ester

Uniqueness

THP-SS-PEG1-t-butyl ester is unique due to its specific length of the polyethylene glycol chain, which provides an optimal balance between stability and cleavability. This makes it particularly suitable for applications requiring precise control over the release of attached compounds .

Properties

IUPAC Name

tert-butyl 3-[2-[2-(oxan-2-yloxy)ethyldisulfanyl]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O5S2/c1-16(2,3)21-14(17)7-9-18-10-12-22-23-13-11-20-15-6-4-5-8-19-15/h15H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKJXQXCOWSQCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCSSCCOC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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